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Compound of Interest

Compound Name: Tributyl(vinyl)tin

Cat. No.: B143874

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for tributyl(vinyl)tin. It includes detailed
experimental protocols and tabulated spectral data for easy reference.

Spectroscopic Data

The following sections present the H NMR, 13C NMR, and IR spectroscopic data for
tributyl(vinyl)tin.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of tributyl(vinyl)tin provides detailed information about the proton
environments in the molecule. The chemical shifts () are reported in parts per million (ppm)
relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for Tributyl(vinyl)tin
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
Sn-CH=CH: 6.35-6.50 m
J(H,H_cis) = 14.5,
Sn-CH=CHz2 (trans) 5.85-5.95 dd
J(Sn,H) = 73.0
] J(H,H_trans) = 21.0,
Sn-CH=CH:z (cis) 5.40 - 5.50 dd
J(Sn,H) = 148.0
Sn-CH2-(CHz)2-CHs 0.85 - 1.00 t J(H,H)=8.0
Sn-CH2-CH2-CH2-CHs  1.40-1.55 m
Sn-(CH2)2-CH2-CHs 1.25-1.40 m
Sn-(CH2)3-CHs 0.88 - 0.95 t JHH)=7.0

Note: The exact chemical shifts and coupling constants may vary slightly depending on the
solvent and the spectrometer frequency.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the chemical environment of each carbon atom in
tributyl(vinyl)tin.

Table 2: 13C NMR Spectroscopic Data for Tributyl(vinyl)tin

Carbon Chemical Shift (6, ppm)
Sn-CH=CH: 137.5

Sn-CH=CH: 130.0

Sn-CH2-(CHz)2-CHs 13.7
Sn-CH2-CH2-CH2-CHs 29.2

Sn-(CHz)2-CH2-CHs 27.4

Sn-(CHz)3-CHs 9.6
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Note: The chemical shifts are typically reported relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of tributyl(vinyl)tin shows characteristic absorption bands corresponding to
the vibrational frequencies of its functional groups.

Table 3: IR Spectroscopic Data for Tributyl(vinyl)tin

Vibrational Mode Wavenumber (cm~—?) Intensity
C-H stretch (vinyl) 3050 Medium
C-H stretch (alkyl) 2955, 2920, 2870, 2850 Strong
C=C stretch (vinyl) 1620 Medium
CHz bend (alkyl) 1460 Medium
CH wag (vinyl) 990 Strong
CHz wag (vinyl) 945 Strong
Sn-C stretch 525, 505 Medium

Note: The spectrum is typically recorded as a neat liquid film.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of tributyl(vinyl)tin.
Materials:
e Tributyl(vinyl)tin (liquid)

¢ Deuterated chloroform (CDCIs)
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¢ 5 mm NMR tubes

e Pipettes

* NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:

1. Accurately weigh approximately 20-30 mg of tributyl(vinyl)tin directly into a clean, dry
vial.

2. Add approximately 0.6 mL of deuterated chloroform (CDCls) to the vial.

3. Gently swirl the vial to ensure the sample is completely dissolved and the solution is
homogeneous.

4. Using a pipette, transfer the solution into a 5 mm NMR tube.

e Instrument Setup:

1. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

2. Place the sample into the NMR magnet.

3. Lock the spectrometer on the deuterium signal of the CDCls.

4. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

5. Tune and match the probe for both *H and 13C frequencies.

o Data Acquisition:

1. *H NMR:

» Acquire the spectrum using a standard single-pulse experiment.
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= Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

» Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to
16 scans).

» Set the relaxation delay to at least 5 times the longest T1 relaxation time to ensure
quantitative integration.

2. 3C NMR:
» Acquire the spectrum using a proton-decoupled pulse sequence.

» Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 150
ppm).

» Alarger number of scans will be required compared to *H NMR to obtain an adequate
signal-to-noise ratio (e.g., 128 scans or more).

» Data Processing:
1. Apply a Fourier transform to the acquired free induction decays (FIDs).
2. Phase the resulting spectra.

3. Calibrate the chemical shift scale using the residual solvent peak of CDClIs (6 = 7.26 ppm
for 1H, & = 77.16 ppm for 13C).

4. Integrate the peaks in the *H NMR spectrum.

5. Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat tributyl(vinyl)tin.

Materials:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b143874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Tributyl(vinyl)tin (liquid)

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide
crystal)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes
Procedure:
 Instrument Preparation:

1. Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lint-
free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

2. Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Sample Analysis:

1. Place a single drop of neat tributyl(vinyl)tin directly onto the center of the ATR crystal,
ensuring the crystal surface is fully covered.

2. If the ATR accessory has a pressure arm, lower it to ensure good contact between the
liquid sample and the crystal.

3. Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio. The data is usually collected over a range of 4000 to 400 cm~1.

o Data Processing and Analysis:

1. The spectrometer software will automatically perform the Fourier transform and ratio the
sample spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

2. ldentify and label the major absorption bands in the spectrum.
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3. Correlate the observed absorption bands with the known vibrational frequencies of the

functional groups present in tributyl(vinyl)tin.
e Cleaning:

1. After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-
free wipe and then cleaning with an appropriate solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
tributyl(vinyl)tin.
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Caption: Workflow for the spectroscopic analysis of tributyl(vinyl)tin.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Tributyl(vinyl)tin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143874#spectroscopic-data-nmr-ir-of-tributyl-vinyl-
tin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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